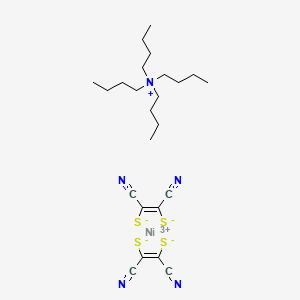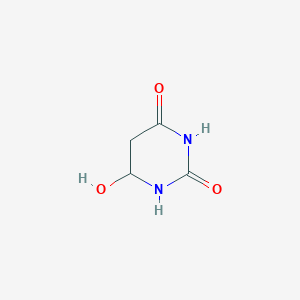
Ethyl3-(1-piperidinyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl3-(1-piperidinyl)acrylate is an organic compound with the molecular formula C10H17NO2. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is commonly used in the synthesis of biologically active compounds and as a monomer for polymer materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl3-(1-piperidinyl)acrylate can be synthesized through various chemical reactions. One common method involves the reaction of ethyl acetate or ethyl chloroacetate with 1-piperidine ethanol . Another method involves the reaction of 3-(N,N-dimethylamino)acrylate with piperidine under acid-catalyzed conditions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl3-(1-piperidinyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: It can undergo substitution reactions where the piperidine ring or the acrylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may yield various substituted derivatives .
Scientific Research Applications
Ethyl3-(1-piperidinyl)acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds that can be used in biological studies.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used as a monomer in the production of polymer materials .
Mechanism of Action
The mechanism of action of Ethyl3-(1-piperidinyl)acrylate involves its interaction with molecular targets and pathways in biological systems. The piperidine ring in the compound is known to interact with various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Ethyl3-(1-pyrrolidinyl)acrylate
- Ethyl3-(1-morpholinyl)acrylate
- Ethyl3-(1-piperazinyl)acrylate
Comparison: Ethyl3-(1-piperidinyl)acrylate is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry .
Properties
CAS No. |
19524-67-5 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 3-piperidin-1-ylprop-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)6-9-11-7-4-3-5-8-11/h6,9H,2-5,7-8H2,1H3 |
InChI Key |
ZNMIFKKFGNALHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CN1CCCCC1 |
Canonical SMILES |
CCOC(=O)C=CN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-](/img/structure/B1149134.png)



![2-(Benzo[b]thiophen-2-yl)ethanamine](/img/structure/B1149142.png)


